molecular formula C16H14ClNO3S B1433163 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride CAS No. 1706462-03-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride

Cat. No.: B1433163
CAS No.: 1706462-03-4
M. Wt: 335.8 g/mol
InChI Key: IOCAYRPRDSQMNK-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The structure of this compound includes a benzoyl chloride group attached to a sulfonyl group, which is further connected to a 3,4-dihydroquinoline moiety. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using suitable reducing agents.

    Sulfonylation: The 3,4-dihydroquinoline is then reacted with a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to introduce the sulfonyl group.

    Benzoylation: Finally, the sulfonylated intermediate is treated with benzoyl chloride in the presence of a base, such as pyridine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and benzoyl chloride.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.

Comparison with Similar Compounds

Similar Compounds

    4-((3,4-dihydroisoquinolin-1(2H)-yl)sulfonyl)benzoyl chloride: Similar structure but with an isoquinoline moiety.

    4-((3,4-dihydroquinolin-2(1H)-yl)sulfonyl)benzoyl chloride: Similar structure but with a different position of the nitrogen atom in the quinoline ring.

Uniqueness

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride is unique due to the specific positioning of the sulfonyl and benzoyl chloride groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications and research studies where precise chemical modifications are required.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-16(19)13-7-9-14(10-8-13)22(20,21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCAYRPRDSQMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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